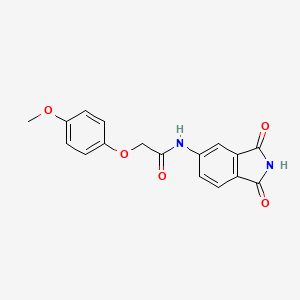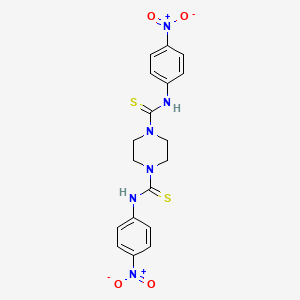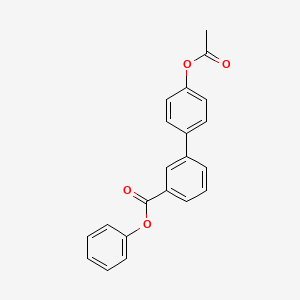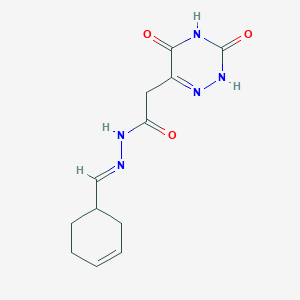
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications. The compound is a novel inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating inflammation and immune responses.
Mecanismo De Acción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A inhibits the activity of NF-κB by binding to the RelA subunit of the NF-κB complex, preventing its translocation to the nucleus and subsequent activation of target genes. This leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound A has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, it has been shown to reduce inflammation in models of rheumatoid arthritis, colitis, and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity. However, its solubility and stability can be a limitation, and further optimization of its pharmacokinetic properties may be necessary for its clinical development.
Direcciones Futuras
For N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A include further optimization of its pharmacokinetic properties, development of more potent and selective analogs, and evaluation of its therapeutic potential in clinical trials. In addition, its potential as a tool for studying the role of NF-κB in various diseases should be further explored.
Métodos De Síntesis
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with phthalic anhydride. The final product is obtained by reacting the intermediate with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is overactive in many diseases, including cancer, and its inhibition has been shown to have therapeutic benefits.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-11-3-5-12(6-4-11)24-9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMCPDSHVARQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)

![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)

![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)

![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)